![molecular formula C9H11N5O2 B2977577 2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid CAS No. 1485736-90-0](/img/structure/B2977577.png)
2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid
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Overview
Description
“2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid” is a compound with the IUPAC name N-methyl-N-[1,2,4]triazolo[4,3-a]pyrazin-8-ylalanine . It has a molecular weight of 221.22 .
Synthesis Analysis
The synthesis of related compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyrazin-8-yl group attached to a propanoic acid moiety via a methylamino linkage .
Chemical Reactions Analysis
While specific chemical reactions involving “2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid” are not available, related [1,2,4]triazolo[4,3-a]quinoxaline compounds have been synthesized via aromatic nucleophilic substitution .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anticancer Properties
The compound exhibits promising anticancer activity due to its ability to interfere with cancer cell growth and proliferation. Researchers have investigated its impact on various cancer types, including breast, lung, and colon cancers. Mechanistically, it may inhibit specific signaling pathways or target essential cellular processes, making it a potential candidate for novel cancer therapies .
Antimicrobial Effects
“2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid” demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mode of action may involve disrupting bacterial cell membranes or inhibiting essential enzymes. Further studies are needed to explore its full spectrum of antimicrobial activity .
Analgesic and Anti-Inflammatory Potential
In preclinical models, this compound has shown analgesic effects by modulating pain pathways. Additionally, it exhibits anti-inflammatory properties, potentially through inhibition of pro-inflammatory mediators. These findings suggest its relevance in pain management and inflammatory conditions .
Antioxidant Activity
The compound’s unique chemical structure contributes to its antioxidant capacity. By scavenging free radicals and reducing oxidative stress, it may protect cells from damage and contribute to overall health. Researchers continue to investigate its potential therapeutic applications in oxidative stress-related diseases .
Enzyme Inhibition
“2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid” acts as an enzyme inhibitor in various pathways. Notably, it shows promise as a carbonic anhydrase inhibitor, which has implications in treating conditions like glaucoma and epilepsy. Additionally, it may inhibit cholinesterase and alkaline phosphatase, opening avenues for neurological and metabolic disorder research .
Antiviral Properties
Preliminary studies suggest that the compound exhibits antiviral activity against certain viruses. Its mechanism of action may involve interfering with viral replication or entry. Researchers are exploring its potential in combating viral infections .
Thermostable Energetic Materials
Interestingly, derivatives of this compound have been investigated as thermostable energetic materials. Their insensitivity, good thermal stability, and comparable detonation properties make them promising candidates for applications in explosives and propellants .
Microwave-Mediated Synthesis
Researchers have developed a catalyst-free, eco-friendly method for synthesizing related compounds under microwave conditions. This efficient approach enhances the compound’s accessibility for further research and applications .
Mechanism of Action
Target of Action
The primary targets of 2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively. The compound’s inhibitory activities towards these kinases have been evaluated and found to be satisfactory .
Mode of Action
2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid interacts with its targets by binding to the c-Met and VEGFR-2 proteins . This binding inhibits the activity of these kinases, leading to changes in cellular processes such as cell growth and angiogenesis .
Biochemical Pathways
The compound affects the pathways associated with cell growth and angiogenesis. By inhibiting c-Met and VEGFR-2 kinases, it disrupts the signaling pathways that these kinases are involved in, leading to downstream effects such as reduced cell proliferation and angiogenesis .
Result of Action
The molecular and cellular effects of 2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid’s action include the inhibition of cell growth and angiogenesis . Specifically, the compound has been shown to inhibit the growth of A549 cells in a dose-dependent manner, and to induce late apoptosis of these cells .
properties
IUPAC Name |
2-[methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-6(9(15)16)13(2)7-8-12-11-5-14(8)4-3-10-7/h3-6H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXYAYFOOJQLFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C1=NC=CN2C1=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid |
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